molecular formula C12H11BrO4 B14012448 Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B14012448
M. Wt: 299.12 g/mol
InChI Key: NFVXKLZVGAWPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an ethyl ester group at the 2nd position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-hydroxy-5-bromo-6-methoxybenzaldehyde.

    Cyclization: The prepared benzaldehyde undergoes cyclization with ethyl bromoacetate in the presence of a base such as sodium carbonate in a solvent like N-methyl pyrrolidine.

    Esterification: The final step involves esterification to introduce the ethyl ester group at the 2nd position of the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted benzofuran derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Ester Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.

    Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives, such as their interactions with enzymes and receptors.

    Materials Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate depends on its specific application:

Comparison with Similar Compounds

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H11BrO4/c1-3-16-12(14)11-5-7-4-8(13)10(15-2)6-9(7)17-11/h4-6H,3H2,1-2H3

InChI Key

NFVXKLZVGAWPSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2O1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.